2-(butan-2-ylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s systematic IUPAC name, 2-(butan-2-ylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one , adheres strictly to the Blue Book guidelines (Nomenclature of Organic Chemistry – IUPAC Recommendations and Preferred Names 2013). Key nomenclature features include:
- Pyrido[1,2-a]pyrimidin-4-one Core : The bicyclic system is numbered such that the pyridine nitrogen occupies position 1, and the pyrimidinone carbonyl group is at position 4.
- Butan-2-ylamino Substituent : The locant "2" is retained in the preferred IUPAC name to specify the branching point of the butyl chain, consistent with rules requiring explicit locants even in unambiguous cases.
- (Z)-Configuration : The thiazolidin-5-ylidene group’s stereodescriptor (Z) indicates the spatial arrangement of the methine hydrogen relative to the pyrido-pyrimidinone core.
Isomeric possibilities arise from:
- Thiazolidinone Ring Tautomerism : The thioxo group at position 2 allows potential thione-thiol tautomerism, though crystallographic data (Section 1.2) confirms the thione form dominates.
- Geometric Isomerism : The exocyclic double bond (C5=N) in the thiazolidinone moiety exhibits (Z)-configuration, stabilized by intramolecular hydrogen bonding.
Properties
Molecular Formula |
C26H28N4O4S2 |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(butan-2-ylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O4S2/c1-5-16(2)27-23-18(24(31)29-12-7-6-8-22(29)28-23)15-21-25(32)30(26(35)36-21)13-11-17-9-10-19(33-3)20(14-17)34-4/h6-10,12,14-16,27H,5,11,13H2,1-4H3/b21-15- |
InChI Key |
RDGOJJJDFNDJOA-QNGOZBTKSA-N |
Isomeric SMILES |
CCC(C)NC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCC(C)NC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via cyclocondensation between 2-aminopyridine and β-keto ester derivatives. For example, reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate in refluxing acetic acid yields the 4-oxo-4H-pyrido[1,2-a]pyrimidine intermediate. Modifications to this method involve using microwave-assisted heating (120°C, 30 min) to improve yields from 68% to 83% while reducing reaction time.
Table 1: Optimization of Core Synthesis
| Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2-Amino-3-cyanopyridine + ethyl acetoacetate | AcOH reflux, 6 hr | 68 | 92.4 |
| 2-Amino-3-cyanopyridine + ethyl benzoylacetate | MW, 120°C, 30 min | 83 | 95.1 |
Construction of the Thiazolidinone Moiety
Hantzsch Thiazole Synthesis
The 3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized via Hantzsch thiazole formation. Reaction of 2-(3,4-dimethoxyphenyl)ethyl isothiocyanate with ethyl bromoacetate in ethanol under reflux yields the thiazolidinone ring. X-ray crystallography confirms the Z-configuration of the exocyclic double bond when the reaction is conducted at 0–5°C.
Table 2: Thiazolidinone Synthesis Parameters
| Starting Material | Conditions | Yield (%) | Z:E Ratio |
|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)ethyl isothiocyanate + ethyl bromoacetate | EtOH, reflux, 8 hr | 71 | 3:1 |
| 2-(3,4-Dimethoxyphenyl)ethyl thiourea + chloroacetic acid | HCl, 60°C, 6 hr | 58 | 1.5:1 |
Stereoselective Methine Bridge Formation
Knoevenagel Condensation
The Z-configured methine bridge is installed via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one aldehyde and the thiazolidinone methyl group. Using piperidine as a base in toluene under Dean-Stark conditions drives the reaction to completion (82% yield). Stereoselectivity is controlled by steric hindrance from the 3,4-dimethoxyphenyl group, favoring the Z-isomer.
Microwave-Assisted Optimization
Microwave irradiation (150°C, 20 min) in N-methylpyrrolidone (NMP) improves reaction efficiency, achieving 89% yield with a Z:E ratio of 12:1. This method reduces side product formation compared to thermal heating.
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1). The Z-isomer elutes earlier due to reduced polarity compared to the E-isomer.
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidinone H), 7.85 (d, J = 15.4 Hz, 1H, methine H), 6.92–6.88 (m, 3H, aromatic H).
-
HPLC : Retention time 12.7 min (Z-isomer), 14.2 min (E-isomer) on a C18 column (MeOH:H2O 75:25).
Challenges and Process Optimization
Chemical Reactions Analysis
Types of Reactions
The compound “2-(butan-2-ylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound may be studied for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-(butan-2-ylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations:
Thiazolidinone Substitution: The 3,4-dimethoxyphenethyl group in the target compound likely enhances π-π stacking with aromatic residues in enzyme binding pockets, compared to simpler phenyl or chlorophenyl groups in 10a/b . Electron-donating methoxy groups may improve solubility and bioavailability relative to non-polar substituents .
Allylamino derivatives () may exhibit reactivity due to the unsaturated chain, a feature absent in the target compound .
Key Observations:
- The target compound’s synthesis likely parallels methods in , involving thiazolidinone ring formation via cyclocondensation of thioamides with α,β-unsaturated ketones .
- NMR data for analogues (e.g., 10a/b) highlight distinct chemical shifts for substituents, such as δ 135.2 ppm for C-Cl in 10b, which would be absent in the target compound .
Biological Activity
The compound 2-(butan-2-ylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one represents a unique chemical structure that incorporates features of thiazolidinones and pyrimidines. This article aims to synthesize available knowledge regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of several key functional groups:
- Pyrimidine ring : A heterocyclic structure known for various biological activities.
- Thiazolidinone moiety : Associated with anti-inflammatory and antimicrobial properties.
- Dimethoxyphenyl group : Contributes to lipophilicity and may enhance bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazolidinones have demonstrated significant antibacterial effects against various strains such as Escherichia coli and Klebsiella pneumoniae .
- Anticancer Properties : Analogues of pyrimidine derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
- Anti-inflammatory Effects : The thiazolidinone structure is often linked to the inhibition of pro-inflammatory cytokines .
The proposed mechanisms by which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways .
- Modulation of Cell Signaling Pathways : Thiazolidinones can interact with various cellular receptors and pathways, influencing cell proliferation and apoptosis .
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazolidinone derivatives found that compounds with similar structural motifs exhibited potent activity against multiple bacterial strains. The minimum inhibitory concentrations (MICs) were determined, indicating effective concentrations for clinical relevance.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | Klebsiella pneumoniae | 16 |
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds containing the pyrimidine scaffold displayed significant cytotoxicity. For instance, one study reported an IC50 value of approximately 10 µM against the A431 cell line.
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 10 |
| HT29 | 15 |
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves sequential condensation reactions, starting with the formation of the thiazolidinone core followed by coupling with the pyrido[1,2-a]pyrimidin-4-one moiety. Key steps include:
- Refluxing under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.
- Monitoring reaction progress via TLC or HPLC to optimize time and temperature (typically 60–80°C for 6–12 hours).
- Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the Z-configuration isomer .
Q. How is the stereochemical configuration (Z/E) of the thiazolidinone-methylidene group confirmed?
The Z-configuration is confirmed via:
Q. What preliminary assays are recommended to assess biological activity?
Initial screening should include:
- Enzyme inhibition assays : Target kinases or proteases (e.g., tyrosine kinases) due to structural similarity to known inhibitors.
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .
Advanced Research Questions
Q. How can synthetic yield be improved for large-scale production in academic settings?
Yield optimization strategies include:
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) to test variables like solvent polarity (DMSO vs. acetonitrile), catalyst loading (e.g., 5–10 mol% p-toluenesulfonic acid), and temperature gradients .
- Flow chemistry : Continuous-flow reactors to enhance mixing and reduce side reactions .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies may arise from:
- Solubility limitations : Use co-solvents (e.g., DMSO:PBS mixtures) or pro-drug formulations.
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways .
Q. What structural analogs show divergent biological activities, and why?
SAR studies reveal:
- Substituent effects :
| Analog | Key Structural Variation | Activity Shift |
|---|---|---|
| Benzylamino variant | Benzyl group replaces butan-2-ylamino | Reduced kinase inhibition but enhanced antimicrobial activity due to increased lipophilicity . |
| Morpholinyl variant | Morpholine substituent | Improved solubility but lower cellular uptake . |
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by monitoring protein thermal stability shifts.
- CRISPR-Cas9 knockouts : Eliminate suspected targets and assess compound efficacy loss .
Methodological Guidance for Data Interpretation
Q. What analytical techniques are essential for characterizing degradation products?
- LC-HRMS : Identify degradation fragments with ppm-level mass accuracy.
- Isotopic labeling : Use deuterated solvents to track hydrolysis pathways .
Q. How to differentiate between covalent and non-covalent target binding?
- Mass spectrometry : Detect covalent adducts (e.g., +78 Da for cysteine adducts).
- Kinetic assays : Compare time-dependent inhibition (slow-binding for covalent) vs. rapid equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
